An In-depth Technical Guide to Benzyloxyacetate Derivatives for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzyloxyacetate Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature of Substituted Acetates
In the realm of synthetic organic chemistry and drug discovery, precise molecular nomenclature is paramount. The query for "2-Phenoxyethyl (benzyloxy)acetate" presents a degree of ambiguity as a specific compound with this name and a corresponding CAS number is not readily found in major chemical databases. The structure implied could be interpreted in several ways, none of which represent a standard, stable ester.
This guide, therefore, addresses the likely intent behind this query by focusing on a closely related, well-characterized, and synthetically valuable molecule: Ethyl 2-(benzyloxy)acetate (CAS Number: 32122-09-1 ). This compound contains the core benzyloxyacetate scaffold and serves as a versatile building block in organic synthesis.[1][2][3]
This document will provide an in-depth technical overview of Ethyl 2-(benzyloxy)acetate, covering its synthesis, physicochemical properties, analytical characterization, and applications in research and drug development. By focusing on this specific and accessible derivative, we aim to provide a practical and authoritative resource for professionals in the field.
Section 1: Physicochemical and Spectroscopic Profile of Ethyl 2-(benzyloxy)acetate
Ethyl 2-(benzyloxy)acetate is a colorless to pale yellow liquid with a characteristically pleasant, fruity odor.[2] Its molecular structure, featuring an ethyl ester and a benzyloxy ether, imparts a moderate solubility in water and greater solubility in common organic solvents.[2] This dual nature makes it a useful intermediate in a variety of reaction conditions.
Table 1: Physicochemical Properties of Ethyl 2-(benzyloxy)acetate
| Property | Value | Source |
| CAS Number | 32122-09-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.070 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.493 | [1] |
| Storage Temperature | 2-8°C | [1][4] |
| SMILES | CCOC(=O)COCc1ccccc1 | [1][2] |
| InChI Key | PHSWWKXTGAJPCQ-UHFFFAOYSA-N | [1] |
Section 2: Synthesis of Ethyl 2-(benzyloxy)acetate
The synthesis of Ethyl 2-(benzyloxy)acetate can be approached through two primary and robust methodologies: the Williamson ether synthesis and the Fischer esterification. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Williamson Ether Synthesis: A Reliable Path to Ether Linkages
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[5][6][7][8][9] In the context of Ethyl 2-(benzyloxy)acetate, this involves the reaction of an alkoxide with a suitable alkyl halide. The most logical disconnection for this synthesis involves the reaction of benzyl alcohol with ethyl chloroacetate or ethyl bromoacetate.
Caption: Williamson Ether Synthesis of Ethyl 2-(benzyloxy)acetate.
Experimental Protocol: Williamson Ether Synthesis of Ethyl 2-(benzyloxy)acetate
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF. Cool the suspension to 0°C in an ice bath.
-
Alcohol Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Fischer Esterification: Acid-Catalyzed Ester Formation
An alternative route is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10][11][12][13][14] For the synthesis of Ethyl 2-(benzyloxy)acetate, this would involve the reaction of benzyloxyacetic acid with ethanol.
Caption: Fischer Esterification of Ethyl 2-(benzyloxy)acetate.
Experimental Protocol: Fischer Esterification of Ethyl 2-(benzyloxy)acetate
-
Reaction Setup: In a round-bottom flask, dissolve benzyloxyacetic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by TLC or by the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the excess ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by distillation or column chromatography.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-(benzyloxy)acetate. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the ethyl group (triplet and quartet), the benzylic protons (singlet), the methylene protons adjacent to the ether oxygen (singlet), and the aromatic protons of the benzyl group. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon, the methylene carbon of the ether, and the aromatic carbons. |
| IR Spectroscopy | Identification of functional groups | A strong absorption band for the C=O stretch of the ester (around 1750 cm⁻¹), and C-O stretching bands for the ether and ester functionalities. |
| GC-MS | Purity assessment and molecular weight confirmation | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 194.23) and characteristic fragmentation patterns.[15][16] |
| HPLC | Purity determination and quantification | A sharp, single peak under appropriate chromatographic conditions.[17][18] |
Experimental Protocol: HPLC Analysis of Ethyl 2-(benzyloxy)acetate
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram for peak purity and retention time.
Section 4: Applications in Research and Drug Development
Ethyl 2-(benzyloxy)acetate is a valuable intermediate in organic synthesis due to its versatile functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the benzyl ether serves as a common protecting group for alcohols, which can be removed under mild hydrogenolysis conditions.
4.1 Synthetic Utility:
-
Building Block for Complex Molecules: It can be used in the synthesis of more complex molecules where a protected hydroxyacetic acid moiety is required.[19]
-
Asymmetric Synthesis: Ethyl (Benzyloxy)acetate has been utilized in the asymmetric synthesis of β-unsaturated ketones.[2]
-
Protecting Group Chemistry: The benzyloxy group is a widely used protecting group for alcohols due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.[19]
4.2 Relevance to Drug Discovery:
While specific biological activities of Ethyl 2-(benzyloxy)acetate itself are not extensively documented, the benzyloxy and acetate moieties are present in numerous biologically active compounds. Derivatives of related structures such as benzoxazoles and benzimidazoles have shown a wide range of pharmacological activities including antibacterial, antifungal, and anticancer properties.[20][21]
-
Scaffold for Bioactive Molecules: The benzyloxyacetate core can be incorporated into larger molecules to explore their potential as therapeutic agents. For instance, it has been suggested that it may have a role as an anti-HIV agent by binding to the hydroxyl group of insulin, which could influence insulin resistance.[2] It has also been shown to induce inflammation and inhibit serine protease.[2]
-
Lead Optimization: In a drug discovery program, the benzyloxyacetate scaffold could be modified to optimize binding to a biological target and improve pharmacokinetic properties.
Section 5: Safety and Handling
As with all chemicals, proper safety precautions should be observed when handling Ethyl 2-(benzyloxy)acetate.
-
General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][23] The recommended storage temperature is between 2-8°C.[1][4]
-
Hazards: While comprehensive toxicological data is not available, it should be handled with care as it may be harmful if inhaled or ingested.[2] It is classified as a combustible liquid.[1]
Conclusion
Ethyl 2-(benzyloxy)acetate is a versatile and valuable chemical intermediate for researchers and scientists in both academic and industrial settings. Its straightforward synthesis, well-defined properties, and potential for elaboration into more complex structures make it a useful tool in organic synthesis and a relevant scaffold for exploration in drug discovery. This guide has provided a comprehensive overview of its key technical aspects, from synthesis and characterization to potential applications and safety considerations, to support its effective utilization in the laboratory.
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